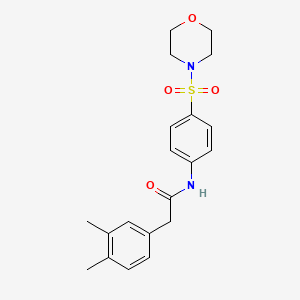methanone](/img/structure/B4779110.png)
[2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl](2-methylpiperidin-1-yl)methanone
Übersicht
Beschreibung
2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone is a complex organic compound with the molecular formula C25H28N2O and a molecular weight of 372.50262 g/mol . This compound is known for its unique structural features, which include a quinoline core substituted with a dimethylphenyl group and a piperidinyl methanone moiety.
Vorbereitungsmethoden
The synthesis of 2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
For industrial production, the synthesis may be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
The major products formed from these reactions vary based on the specific reagents and conditions employed. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone has several scientific research applications:
Nonlinear Optical Materials: This compound exhibits significant nonlinear optical properties, making it suitable for use in optical sensors, laser protection devices, and other photonic applications.
Medicinal Chemistry: The unique structural features of this compound make it a potential candidate for drug development, particularly in the design of molecules targeting specific biological pathways.
Material Science: Its ability to undergo various chemical modifications allows for the development of new materials with tailored properties for specific industrial applications.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone is primarily related to its interaction with molecular targets in biological systems. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The piperidinyl methanone moiety may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,5-Dimethylphenyl)-3-methylquinolin-4-ylmethanone include other quinoline derivatives and piperidinyl methanone analogs. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:
Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-methylquinoline exhibit similar core structures but differ in their substituent patterns, leading to variations in their chemical and biological properties.
Piperidinyl Methanone Analogs: Analogous compounds with different substituents on the piperidinyl ring or the methanone group may exhibit distinct reactivity and applications.
Eigenschaften
IUPAC Name |
[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-16-12-13-17(2)21(15-16)24-19(4)23(20-10-5-6-11-22(20)26-24)25(28)27-14-8-7-9-18(27)3/h5-6,10-13,15,18H,7-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHLFYKKBBSNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(BUTAN-2-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4779029.png)
![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4779045.png)
![N-cyclopropyl-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4779047.png)
![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4779064.png)
![2-[(4-bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4779075.png)
![1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4779080.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779088.png)
![(2Z)-2-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4779091.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4779093.png)
![(6Z)-6-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4779095.png)
![4-[(6-methylpyrimidin-4-yl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4779099.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4779103.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(2-hydroxyethyl)phenyl]thiourea](/img/structure/B4779114.png)

